The synthesis of MPT0E028 involves several key steps:
The detailed synthetic pathway includes:
MPT0E028's molecular formula is CHNOS, and its structure can be represented as follows:
The compound's structural data indicates that it possesses multiple functional groups that facilitate its biological activity.
MPT0E028 primarily acts through the inhibition of histone deacetylases, which are crucial for regulating gene expression. The compound has shown:
These reactions contribute significantly to its anticancer properties.
The mechanism by which MPT0E028 exerts its effects involves:
These mechanisms collectively enhance its efficacy against malignant cells.
MPT0E028 exhibits several notable physical and chemical properties:
These properties are essential for its formulation into therapeutic agents.
MPT0E028 has significant scientific applications, particularly in cancer research and therapy:
Histone deacetylases (HDACs) are enzymes that regulate chromatin structure and gene expression by removing acetyl groups from histone proteins. Dysregulated HDAC activity is implicated in cancer pathogenesis through the suppression of tumor suppressor genes and in fibrotic diseases via epigenetic control of inflammatory and profibrotic pathways. First-generation HDAC inhibitors like vorinostat (SAHA) and romidepsin demonstrated clinical efficacy, particularly in hematological malignancies such as cutaneous T-cell lymphoma, leading to FDA approvals. These inhibitors induce cancer cell apoptosis, cell cycle arrest, and differentiation primarily by promoting histone hyperacetylation and reactivating silenced tumor suppressor genes. Beyond oncology, emerging evidence suggests HDAC inhibitors modulate key pathways in fibrotic conditions (e.g., TGF-β signaling), highlighting their therapeutic versatility [2] [3]. Nevertheless, limitations persist with early agents, including isoform selectivity constraints, suboptimal pharmacokinetics, and restricted efficacy across solid tumors or non-oncological diseases.
Pan-HDAC inhibitors—agents targeting multiple HDAC classes—represent an evolution in epigenetic therapeutics. Unlike isoform-selective inhibitors, pan-inhibitors simultaneously modulate broader biological networks, enhancing antitumor efficacy and overcoming resistance mechanisms. For example, simultaneous inhibition of Class I HDACs (e.g., HDAC1/2) and Class IIb HDAC6 disrupts oncogenic protein trafficking and aggresome formation, critical in hematological cancers. Concurrently, research has uncovered HDACs' roles in fibrogenesis: HDAC4/6 drive fibroblast activation and extracellular matrix deposition in pulmonary fibrosis, while HDAC2 deficiency correlates with chronic obstructive pulmonary disease (COPD) progression. This dual relevance positions pan-HDAC inhibitors as promising candidates for diseases with intertwined epigenetic and inflammatory pathologies. Preclinical studies of agents like quisinostat validate this approach, yet their clinical translation remains nascent [4] [10].
Despite advances, existing pan-HDAC inhibitors face challenges such as poor oral bioavailability, off-target toxicity, and limited efficacy in fibrotic microenvironments. MPT0E028 (chemical name: (E)-N-hydroxy-3-(1-(phenylsulfonyl)indolin-5-yl)acrylamide; CAS# 1338320-94-7) emerged to address these gaps. This novel N-hydroxyacrylamide-derived inhibitor exhibits:
HDAC inhibitors are classified by their metal ion-dependent activity: Class I/II/IV HDACs require zinc, while Class III (sirtuins) utilize NAD+. MPT0E028 targets zinc-dependent HDACs, showing highest affinity for HDAC6 (IC50 = 29.5 nM), a regulator of α-tubulin acetylation and cell motility. Its pan-inhibitory profile—spanning HDAC1, HDAC2, HDAC6, and HDAC8 (IC50 = 2.53 µM)—enables broad epigenetic modulation. Unlike SAHA, MPT0E028 achieves sustained target engagement at lower concentrations, evidenced by hyperacetylation of histone H3 and α-tubulin within 6–24 hours in lymphoma and colorectal cancer cells [1] [2] .
Table 1: HDAC Isoform Selectivity Profile of MPT0E028
HDAC Isoform | Class | IC50 (nM) | Biological Function |
---|---|---|---|
HDAC1 | I | 53.0 | Corepressor complex; cell cycle |
HDAC2 | I | 106.2 | Transcriptional regulation; EMT |
HDAC6 | IIb | 29.5 | α-tubulin deacetylation; aggresome formation |
HDAC8 | I | 2532.6 | Smooth muscle contraction |
HDAC4 | IIa | >10,000 | Muscle differentiation; chondrogenesis |
Oncological Applications
In solid and hematological tumors, MPT0E028’s pan-inhibition disrupts oncogenic signaling at multiple nodes:
Fibrotic Disease Applications
In fibrotic models, MPT0E028 attenuates tissue remodeling through:
Current HDAC inhibitors exhibit three key limitations:
MPT0E028 addresses these gaps via:
Table 2: Preclinical Efficacy of MPT0E028 Across Disease Models
Disease Model | Key Findings | Mechanistic Insight |
---|---|---|
HCT116 Colorectal Cancer | Dose-dependent tumor regression (50–200 mg/kg); complete regression at 200 mg/kg | Caspase-3/PARP activation; histone H3 hyperacetylation |
Ramos B-cell Lymphoma | Prolonged survival in NOD/SCID mice; tumor growth inhibition (IC50 = 0.65 µM) | Akt/mTOR inactivation; HDAC6 suppression |
Bleomycin-Induced Pulmonary Fibrosis | Reduced fibrosis score (50–100 mg/kg); ↓CTGF/fibronectin expression | MKP-1-dependent JNK/p38 inhibition |
PPE-Induced Emphysema | Severity reduced from 26.65% to 13.83% (50 mg/kg); ↓neutrophils/TNF-α | Hippo pathway modulation; ↑SPC+ alveolar cells |
Concluding Remarks
MPT0E028 exemplifies the evolution of pan-HDAC inhibitors from oncology-centric agents to multifaceted modulators of epigenetic and signaling pathways. Its unique pharmacophore enables synergistic targeting of HDACs and Akt, addressing resistance mechanisms in cancers while extending utility to fibrotic diseases through MKP-1 and Hippo pathway engagement. Ongoing Phase I trials (NCT number not provided) underscore its translational promise. Future research should explore biomarker-defined patient stratification and combination regimens with kinase inhibitors or immunotherapies.
Table 3: MPT0E028 Compound Synonyms
Synonym | Reference |
---|---|
Imofinostat | |
ABT-301 | |
TMU-C-0012 | |
MPT-0E028 | [8] |
MPT 0E028 | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7